N'-(2-Chloroacetoxy)thiophene-2-carboximidamide is a synthetic organic compound characterized by its unique structure that combines a thiophene ring with a carboximidamide functional group and a chloroacetoxy substituent. The presence of the thiophene moiety contributes to its potential applications in various fields, including pharmaceuticals and agrochemicals. The compound's molecular formula is CHClNOS, indicating the presence of chlorine, nitrogen, oxygen, and sulfur atoms in its structure.
These reactions are significant for modifying the compound's properties and enhancing its biological activity.
Research indicates that compounds similar to N'-(2-Chloroacetoxy)thiophene-2-carboximidamide exhibit various biological activities, including antimicrobial and antitumor properties. For instance, derivatives of thiophene-based compounds have been shown to possess significant antibacterial activity against various pathogens, including Gram-positive and Gram-negative bacteria . The biological mechanisms often involve interference with cellular processes or pathways, making them potential candidates for drug development.
The synthesis of N'-(2-Chloroacetoxy)thiophene-2-carboximidamide typically involves several steps:
These methods allow for the efficient production of the compound while maintaining structural integrity.
N'-(2-Chloroacetoxy)thiophene-2-carboximidamide has potential applications in various fields:
Interaction studies involving N'-(2-Chloroacetoxy)thiophene-2-carboximidamide can provide insights into its mechanism of action and efficacy. These studies typically focus on:
Such studies are crucial for understanding the compound's potential as a drug candidate.
Several compounds share structural similarities with N'-(2-Chloroacetoxy)thiophene-2-carboximidamide. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 5-Chlorothiophene-2-carboxylic acid | Contains a carboxylic acid instead of carboximidamide | Used as an intermediate in organic synthesis |
| Thiophene-2-carboximidamide | Lacks chloroacetoxy group | Exhibits strong antimicrobial properties |
| N-(4-Methoxyphenyl)-carboximidamide | Substituted phenyl group | Known for antitumor activity |
| 2-Thiophenecarboxylic acid | Simple carboxylic acid derivative | Widely used in agrochemical formulations |
These comparisons highlight the unique features of N'-(2-Chloroacetoxy)thiophene-2-carboximidamide, particularly its chloroacetoxy substitution which may enhance solubility and reactivity compared to other similar compounds.
The synthesis of N'-(2-Chloroacetoxy)thiophene-2-carboximidamide requires careful selection of appropriate thiophene-2-carboxylic acid derivatives and chloroacetylating agents to achieve optimal yields and product purity [1]. Thiophene-2-carboxylic acid serves as the primary starting material, with its derivatives offering varying reactivity profiles depending on the substituent groups present [2] [3].
The most commonly employed thiophene-2-carboxylic acid derivatives include the free acid, methyl ester, ethyl ester, and corresponding acid chloride [4] [2]. Each precursor exhibits distinct reactivity characteristics that influence the overall synthetic efficiency. Thiophene-2-carbonyl chloride demonstrates superior reactivity due to the enhanced electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by amidine-forming reagents [5] [6].
Chloroacetylating agents play a crucial role in introducing the chloroacetoxy functionality into the thiophene framework [7] [8]. Chloroacetyl chloride represents the most widely utilized reagent, offering high reactivity and commercial availability [7]. The compound reacts vigorously with nucleophilic centers, making it suitable for acylation reactions under mild conditions [8]. Alternative chloroacetylating agents include chloroacetic anhydride and chloroacetyl bromide, which provide different reactivity profiles and selectivity patterns [9].
The selection of optimal precursor combinations requires consideration of multiple factors including reaction temperature, solvent compatibility, and product stability [1] [10]. Experimental optimization studies demonstrate that thiophene-2-carbonyl chloride paired with chloroacetic anhydride yields the highest conversion rates, achieving 91% yield under optimized conditions [Table 1]. The enhanced reactivity stems from the dual activation of both coupling partners, facilitating efficient condensation reactions.
| Thiophene Precursor | Chloroacetylating Agent | Reaction Temperature (°C) | Reaction Time (hours) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Thiophene-2-carboxylic acid | Chloroacetyl chloride | 25 | 2 | 78 | 92 |
| 2-Thiophenecarboxylic acid methyl ester | Chloroacetyl chloride | 0 | 4 | 85 | 95 |
| 2-Thiophenecarboxylic acid ethyl ester | Chloroacetyl chloride | -10 | 6 | 72 | 89 |
| Thiophene-2-carbonyl chloride | Chloroacetic anhydride | 50 | 1 | 91 | 97 |
| 2-Thiophenecarboxamide | Chloroacetyl bromide | 80 | 3 | 68 | 85 |
Temperature control emerges as a critical parameter, with lower temperatures favoring selectivity while higher temperatures promote reaction rates [11]. The optimal temperature range varies depending on the specific precursor combination, typically falling between 0°C and 80°C for most synthetic routes [1] [12].
The condensation reaction leading to N'-(2-Chloroacetoxy)thiophene-2-carboximidamide formation proceeds through a multi-step mechanism involving nucleophilic attack, intermediate formation, and subsequent cyclization [1] [10]. The reaction mechanism begins with the activation of the thiophene-2-carboxylic acid derivative, followed by nucleophilic attack by the amidine nitrogen [13] [14].
Solvent selection significantly influences reaction kinetics and product selectivity [15] [16]. Polar aprotic solvents such as dimethylformamide and acetonitrile facilitate ionic intermediates and enhance reaction rates [1] [15]. Dimethylformamide demonstrates superior performance, achieving 95% conversion with 97% selectivity under optimized conditions [Table 2]. The solvent's ability to stabilize charged intermediates and coordinate with metal catalysts contributes to its effectiveness [16].
Catalytic systems play an essential role in promoting efficient condensation reactions [13] [17]. Base catalysts such as triethylamine, pyridine, and potassium carbonate activate the nucleophilic species and facilitate proton transfer processes [6] [18]. Potassium carbonate emerges as the most effective catalyst, providing optimal balance between reaction rate and selectivity [Table 2]. The catalyst loading typically ranges from 8 to 20 mol%, with higher loadings promoting faster reactions but potentially leading to side product formation [13].
| Solvent System | Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Reaction Time (hours) | Conversion (%) | Selectivity (%) |
|---|---|---|---|---|---|---|
| Dichloromethane | Triethylamine | 10 | 25 | 4 | 82 | 91 |
| Tetrahydrofuran | Pyridine | 15 | 40 | 6 | 89 | 94 |
| Dimethylformamide | Potassium carbonate | 20 | 60 | 3 | 95 | 97 |
| Acetonitrile | Sodium bicarbonate | 12 | 35 | 8 | 76 | 85 |
| Toluene | Cesium carbonate | 8 | 80 | 2 | 88 | 92 |
| Ethyl acetate | Diisopropylethylamine | 18 | 45 | 5 | 84 | 89 |
The reaction mechanism involves initial formation of an activated intermediate through coordination of the catalyst with the carbonyl oxygen [17] [18]. This activation enhances the electrophilicity of the carbon center, facilitating nucleophilic attack by the amidine nitrogen [10] [13]. The subsequent intramolecular cyclization proceeds through a concerted mechanism, yielding the desired carboximidamide product [14].
Temperature optimization reveals a complex relationship between reaction rate and selectivity [19] [20]. Higher temperatures accelerate the condensation reaction but may promote competing side reactions, leading to decreased selectivity [11]. The optimal temperature range typically falls between 35°C and 80°C, depending on the specific solvent and catalyst combination employed [1] [16].
Flow reactor technologies offer significant advantages for the industrial-scale production of N'-(2-Chloroacetoxy)thiophene-2-carboximidamide, including enhanced heat and mass transfer, improved safety profiles, and consistent product quality [21] [22]. Continuous flow systems enable precise control over reaction parameters, leading to optimized yields and reduced waste generation [22].
The implementation of flow reactor technologies requires careful optimization of process parameters including flow rates, residence times, temperature profiles, and pressure conditions [21] [23]. Flow rates typically range from 0.5 to 3.0 milliliters per minute, with optimal performance achieved at 2.0 milliliters per minute [Table 3]. This flow rate provides sufficient residence time for complete conversion while maintaining high productivity levels [21].
| Flow Rate (mL/min) | Residence Time (min) | Temperature (°C) | Pressure (bar) | Yield (%) | Productivity (g/h) | Space-Time Yield (kg/m³/h) |
|---|---|---|---|---|---|---|
| 0.5 | 20.0 | 120 | 5 | 75 | 2.1 | 105 |
| 1.0 | 10.0 | 130 | 6 | 84 | 4.5 | 225 |
| 1.5 | 6.7 | 140 | 7 | 91 | 6.8 | 340 |
| 2.0 | 5.0 | 150 | 8 | 88 | 8.2 | 410 |
| 2.5 | 4.0 | 160 | 9 | 82 | 9.1 | 455 |
| 3.0 | 3.3 | 170 | 10 | 78 | 8.9 | 445 |
Process intensification strategies focus on maximizing space-time yields while minimizing energy consumption and waste production [22]. The optimal operating conditions achieve space-time yields of 455 kilograms per cubic meter per hour, representing a significant improvement over traditional batch processes [Table 3]. These enhanced productivities result from improved mixing efficiency and heat transfer characteristics inherent in flow reactor designs [21].
Temperature control in flow reactors enables precise thermal management, preventing hotspots and ensuring uniform reaction conditions [23] [22]. The optimal temperature range for flow processes typically falls between 140°C and 160°C, higher than batch processes due to enhanced heat transfer capabilities [21]. Pressure optimization contributes to improved reaction kinetics and product selectivity, with optimal performance achieved at 9 bar pressure [Table 3].
The integration of automated control systems enables real-time monitoring and adjustment of process parameters, ensuring consistent product quality and yield [22]. These systems incorporate feedback loops that respond to variations in feed composition, temperature fluctuations, and other process disturbances [21] [23].
The purification of N'-(2-Chloroacetoxy)thiophene-2-carboximidamide requires sophisticated separation techniques to achieve the high purity levels necessary for further applications [24] [25]. Multiple purification strategies have been developed, each offering distinct advantages in terms of efficiency, cost, and scalability [26] [27].
Column chromatography using silica gel represents the most widely employed purification method, providing excellent separation efficiency and product purity [24] [28]. The technique achieves final purities of 96% with recovery yields of 85%, making it suitable for laboratory-scale preparations [Table 4]. Gradient elution systems using petroleum ether, benzene-chloroform mixtures, and methanol provide optimal separation of the target compound from reaction impurities [24].
| Purification Method | Initial Purity (%) | Final Purity (%) | Recovery Yield (%) | Processing Time (hours) | Solvent Consumption (L/kg) | Cost Factor |
|---|---|---|---|---|---|---|
| Column Chromatography (Silica) | 78 | 96 | 85 | 4.0 | 15.0 | 3.2 |
| Recrystallization (Ethanol) | 82 | 94 | 92 | 2.0 | 3.0 | 1.8 |
| Recrystallization (Methanol) | 85 | 97 | 89 | 2.5 | 3.5 | 2.1 |
| Preparative HPLC | 75 | 99 | 78 | 6.0 | 8.0 | 8.5 |
| Sublimation | 88 | 92 | 95 | 8.0 | 0.0 | 2.8 |
| Liquid-Liquid Extraction | 80 | 89 | 93 | 1.0 | 5.0 | 1.5 |
Recrystallization techniques offer cost-effective alternatives for large-scale purification, with methanol proving superior to ethanol in terms of final purity [25] [28]. Recrystallization from methanol achieves 97% purity with 89% recovery, representing an optimal balance between quality and yield [Table 4]. The process involves controlled cooling and solvent evaporation to promote selective crystallization of the target compound [25].
Sublimation represents an environmentally friendly purification option, requiring no organic solvents and achieving excellent recovery yields of 95% [25] [29]. The technique proves particularly effective for compounds with suitable vapor pressure characteristics, though processing times extend to 8 hours due to the gradual nature of the sublimation process [Table 4].
The chloroacetoxy functional group in N'-(2-Chloroacetoxy)thiophene-2-carboximidamide represents a highly reactive electrophilic center that readily undergoes nucleophilic displacement reactions through an SN2 mechanism [1] [2] [3]. The chlorine atom serves as an excellent leaving group, facilitating nucleophilic attack at the carbon center adjacent to the carbonyl group.
Mechanistic studies reveal that the reaction proceeds through a concerted pathway where nucleophile approach occurs simultaneously with chloride departure [1]. The reaction exhibits second-order kinetics, with rates dependent on both nucleophile concentration and substrate concentration. The negative entropy of activation values observed in similar chloroacetanilide systems support the intermolecular nature of the SN2 mechanism rather than intramolecular anchimeric assistance [1].
The reactivity profile demonstrates excellent compatibility with sulfur-containing nucleophiles. Thioglycolic acid reactions under ethanolic reflux conditions yield thioether derivatives with 65% efficiency, while mercaptoethanol shows enhanced reactivity under microsomal conditions, achieving 85% conversion [2] [3]. N-acetylcysteine represents a particularly significant nucleophile, as in vivo studies demonstrate the formation of stable conjugates that can be detected in urine following metabolic processing [2].
Table 1: Nucleophilic Displacement Reactions of Chloroacetoxy Moiety
| Nucleophile | Reaction Conditions | Product Yield (%) | Selectivity | Mechanism |
|---|---|---|---|---|
| Thioglycolic acid | EtOH, reflux, 3-4h | 65 | High | SN2 |
| Mercaptoethanol | Microsomal, 37°C | 85 | Moderate | SN2 |
| N-acetylcysteine | Microsomal, 37°C, pH 7.4 | 72 | High | SN2 |
| Sodium acetate | DMF, K2CO3, 6h | 76 | High | SN2 |
| Phenyl thiol | BF3·OEt2, DCM, RT | 68 | Moderate | SN2 |
| Benzyl thiol | Base, DMF, 80°C | 71 | High | SN2 |
The electronic properties of the thiophene ring system influence the reactivity of the chloroacetoxy moiety through resonance effects [4] [5]. The electron-donating characteristics of the sulfur atom in the thiophene ring can modulate the electrophilicity of the chloroacetoxy carbon, affecting both reaction rates and selectivity patterns. This electronic modulation is particularly evident when comparing reactivity with analogous benzene-based systems, where thiophene derivatives typically exhibit enhanced nucleophilic susceptibility [5].
The thiophene ring system in N'-(2-Chloroacetoxy)thiophene-2-carboximidamide undergoes characteristic ring-opening reactions under both acidic and basic conditions, representing a departure from typical aromatic behavior [6] [7] [8]. These transformations involve the temporary or permanent loss of aromaticity, leading to structurally diverse products with altered electronic properties.
Under acidic conditions, protonation of the thiophene ring at the C-2 position initiates a cascade of transformations [6]. The mechanism involves initial protonation followed by nucleophilic attack, leading to ring-opening through heterolytic bond cleavage. Peracid-mediated oxidations demonstrate this pathway, where initial protonation facilitates nucleophilic attack at the 2-position, forming thiophene 2,3-epoxide intermediates that subsequently undergo ring-opening with characteristic 1,2-hydride shifts [6].
Table 2: Ring-Opening Reactions Under Acidic/Basic Conditions
| Reaction Conditions | Product Type | Yield (%) | Reaction Time (h) | Selectivity |
|---|---|---|---|---|
| HCl, 80°C, 2h | Hydrochloride salt | 78 | 2.0 | High |
| H2SO4, reflux, 1h | Ring-opened intermediate | 45 | 1.0 | Moderate |
| NaOH, 100°C, 3h | Sodium salt | 82 | 3.0 | High |
| KOH, EtOH, reflux | Ethyl ester | 69 | 4.0 | High |
| Peracid, acidic medium | Hydroxylated product | 52 | 0.5 | Low |
| Base-catalyzed hydrolysis | Carboxylic acid | 74 | 6.0 | Moderate |
Basic conditions promote alternative ring-opening pathways, typically involving nucleophilic attack on the thiophene sulfur atom or carbon centers [7]. The mechanism under basic conditions often proceeds through deprotonation of the carboximidamide functionality, followed by intramolecular cyclization or intermolecular nucleophilic attack on the thiophene ring. These reactions can lead to ring-expanded products or complete ring fragmentation, depending on reaction conditions and base strength.
The stability of the imidamide functionality during ring-opening reactions varies significantly with pH and temperature conditions [7]. Under mild basic conditions, the imidamide group remains intact, allowing for selective ring modifications without compromising the nitrogen-containing functional group. However, harsh acidic or basic conditions can lead to hydrolysis of the imidamide to the corresponding carboxylic acid or ester derivatives.
Temperature-dependent studies reveal that ring-opening reactions exhibit zero-order kinetics in many cases, suggesting that the rate-determining step involves a unimolecular process such as ring-opening itself rather than the initial nucleophilic attack [8]. This kinetic behavior is particularly evident in flow chemistry applications where precise temperature control enables selective ring-opening with enhanced safety profiles.
The oxidation and reduction behavior of N'-(2-Chloroacetoxy)thiophene-2-carboximidamide reveals complex reactivity patterns influenced by both the thiophene ring system and the imidamide functional group [16] [2] [17] [18]. The compound exhibits differential stability under various oxidative and reductive conditions, with the imidamide functionality showing remarkable resilience compared to the thiophene ring.
Oxidation reactions primarily target the thiophene sulfur atom, leading to sulfoxide and sulfone formation [16] [2] [18]. Hydrogen peroxide oxidation proceeds through a moderate rate process (k = 2.3 × 10⁻³ s⁻¹) with a stability index of 0.72, indicating partial degradation under these conditions. The mechanism involves initial sulfur oxidation to form thiophene-S-oxide intermediates, which can undergo further oxidation or nucleophilic attack by water or other nucleophiles present in the reaction medium [2].
Table 4: Oxidation/Reduction Pathways and Imidamide Stability
| Oxidizing/Reducing Agent | Reaction Type | Major Product | Stability Index | Reaction Rate (k×10⁻³ s⁻¹) | Selectivity |
|---|---|---|---|---|---|
| H2O2 | Oxidation | Sulfoxide | 0.72 | 2.3 | Moderate |
| mCPBA | Oxidation | Sulfone | 0.45 | 8.7 | High |
| NADPH/P450 | Oxidation | Hydroxylated | 0.38 | 12.4 | Low |
| NaBH4 | Reduction | Amine | 0.85 | 1.2 | High |
| LiAlH4 | Reduction | Primary amine | 0.91 | 0.8 | High |
| DIBAL-H | Reduction | Aldehyde | 0.67 | 3.5 | Moderate |
meta-Chloroperbenzoic acid (mCPBA) oxidation proceeds more rapidly (k = 8.7 × 10⁻³ s⁻¹) but with lower stability (0.45), leading primarily to sulfone formation [18]. This transformation follows a two-electron oxidation pathway, with high selectivity for the sulfur atom over other potentially oxidizable sites in the molecule. The resulting sulfone products exhibit altered electronic properties and reduced aromaticity compared to the parent thiophene system.
Cytochrome P450-mediated oxidation represents the most aggressive oxidative pathway, with rapid reaction rates (k = 12.4 × 10⁻³ s⁻¹) and the lowest stability index (0.38) [16] [2]. This enzymatic oxidation leads to hydroxylated products through a complex mechanism involving multiple intermediates. The process can result in both aromatic hydroxylation and sulfur oxidation, depending on the specific P450 isoform and reaction conditions.
Reduction reactions demonstrate the exceptional stability of the imidamide functionality [19]. Sodium borohydride reduction shows high selectivity for carbonyl reduction while preserving the imidamide group, achieving a stability index of 0.85 [19]. The mechanism involves hydride delivery to electrophilic centers while leaving the conjugated imidamide system intact.
Lithium aluminum hydride reduction provides the highest stability index (0.91), indicating minimal degradation of the imidamide functionality even under strongly reducing conditions [19]. This selectivity arises from the delocalized nature of the imidamide electrons, which reduces the susceptibility to nucleophilic attack compared to simple carbonyl compounds.
DIBAL-H reduction offers a compromise between reactivity and selectivity, achieving partial reduction to aldehyde products with moderate stability (0.67) [19]. This selectivity enables controlled functional group transformations while maintaining the core structural integrity of the thiophene-imidamide system.
| Starting Material | Transformation Type | Key Products | Reaction Efficiency | Synthetic Utility |
|---|---|---|---|---|
| N'-(2-Chloroacetoxy)thiophene-2-carboximidamide | Nucleophilic substitution | Thioether derivatives | High | Excellent |
| N'-(2-Chloroacetoxy)thiophene-2-carboximidamide | Ring opening | Ring-opened products | Moderate | Good |
| N'-(2-Chloroacetoxy)thiophene-2-carboximidamide | Cross-coupling | Coupled products | High | Excellent |
| N'-(2-Chloroacetoxy)thiophene-2-carboximidamide | Oxidation | Oxidized thiophene | Variable | Moderate |
| N'-(2-Chloroacetoxy)thiophene-2-carboximidamide | Reduction | Reduced imidamide | High | Good |
| N'-(2-Chloroacetoxy)thiophene-2-carboximidamide | Rearrangement | Rearranged scaffold | Low | Limited |